(S)-6-Chloronicotine (S)-6-Chloronicotine
Brand Name: Vulcanchem
CAS No.: 112091-17-5
VCID: VC21126871
InChI: InChI=1S/C10H13ClN2/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8/h4-5,7,9H,2-3,6H2,1H3/t9-/m0/s1
SMILES: CN1CCCC1C2=CN=C(C=C2)Cl
Molecular Formula: C10H13ClN2
Molecular Weight: 196.67 g/mol

(S)-6-Chloronicotine

CAS No.: 112091-17-5

Cat. No.: VC21126871

Molecular Formula: C10H13ClN2

Molecular Weight: 196.67 g/mol

* For research use only. Not for human or veterinary use.

(S)-6-Chloronicotine - 112091-17-5

Specification

CAS No. 112091-17-5
Molecular Formula C10H13ClN2
Molecular Weight 196.67 g/mol
IUPAC Name 2-chloro-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine
Standard InChI InChI=1S/C10H13ClN2/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8/h4-5,7,9H,2-3,6H2,1H3/t9-/m0/s1
Standard InChI Key SVVOLGNZRGLPIU-VIFPVBQESA-N
Isomeric SMILES CN1CCC[C@H]1C2=CN=C(C=C2)Cl
SMILES CN1CCCC1C2=CN=C(C=C2)Cl
Canonical SMILES CN1CCCC1C2=CN=C(C=C2)Cl

Introduction

Chemical Properties and Structure

6-Chloronicotinic acid (6-CNA), also known as 6-Chloropyridine-3-carboxylic acid, is an off-white to beige crystalline powder with several distinctive physical and chemical properties. This compound is a member of pyridines and an aromatic carboxylic acid according to ChEBI classification .

Physical Properties

The physical properties of 6-Chloronicotinic acid are summarized in the table below:

PropertyValue
Melting point190°C (dec.)(lit.)
Boiling point241.15°C (rough estimate)
Density0.5
Refractive index1.5870 (estimate)
Flash point192°C
Decomposition192°C
FormCrystalline Powder
ColorOff-white to beige
pKa3.24±0.10 (Predicted)

Solubility and Stability

6-Chloronicotinic acid exhibits varied solubility profiles across different solvents:

  • Soluble in water (2 mg/ml at 20°C)

  • Soluble in ethanol and methanol

  • Soluble in DMSO

  • Slightly soluble in chloroform

The compound is stable under normal conditions but is incompatible with strong oxidizing agents .

Molecular Identifiers

The compound can be identified through several standardized identifiers:

  • CAS Registry Number: 5326-23-8

  • InChIKey: UAWMVMPAYRWUFX-UHFFFAOYSA-N

  • FDA UNII: 99V0U0120A

  • BRN: 115993

Applications and Uses

6-Chloronicotinic acid has several important applications in research, chemical synthesis, and environmental studies.

Environmental Research

6-Chloronicotinic acid has been used as a research tool to study photolytic and photocatalytic degradation processes. As a degradation product of neonicotinoid insecticides imidacloprid and acetamiprid, it is frequently found in various environmental matrices, making it an important compound for environmental monitoring and research .

Bacterial Studies

The compound has been utilized as a media component during the isolation of 6-CNA degrading bacterial strains from imidacloprid-exposed soil samples, contributing to research on biodegradation pathways of persistent agricultural chemicals .

Chemical Synthesis

6-Chloronicotinic acid serves as a valuable building block for various chemical syntheses, including:

  • Intermediate for synthesizing N-(thiophen-2-yl) benzamide derivatives, which function as BRAFV600E inhibitors

  • Precursor in the development of novel DNA-gyrase B inhibitors

Synthesis Methods

The chemical synthesis of 6-Chloronicotinic acid has been documented in detail, providing insights into industrial production methods.

Industrial Synthesis

A detailed synthesis route involves:

  • Combining 450g chlorobenzene, 100g 2-chloro-5-methylpyridine, and 3g catalyst cobalt acetate under stirring

  • Heating the system to 80°C and introducing oxygen at a flow rate of 0.4L/min

  • Maintaining reaction conditions for 4 hours

  • Cooling, filtering, and drying to obtain a mixture of 6-chloronicotinic acid and cobalt acetate

  • Purification through recrystallization using methanol as a solvent

  • Final drying at 80°C for 4 hours to obtain 6-chloronicotinic acid with 99.52% purity (HPLC) and a yield of 79.7%

Purification Methods

Purification can be achieved through:

  • Recrystallization from hot water

  • Sublimation in a vacuum

Crystal Structure and Coordination Chemistry

6-Chloronicotinic acid has been studied in terms of its coordination chemistry and crystal structure properties.

Nickel Coordination Complex

Research has documented the synthesis and crystal structure of a 6-chloronicotinate salt within a one-dimensional cationic nickel(II) coordination polymer involving 4,4′-bipyridine. This complex is represented as {Ni(4,4′-bpy)(H2O)42·4H2O} .

Supramolecular Structure

The extended structure of this nickel complex features:

  • Strong O—H⋯O and O—H⋯N hydrogen bonds

  • Weak C—H⋯O hydrogen bonds

  • π–π interactions between symmetry-related 6-chloronicotinate pyridine rings

  • A complex three-dimensional hydrogen-bonded network

The hydrogen bonding patterns create distinctive motifs:

  • Tetrameric R24(8) and R44(10) loops

  • Dimeric R22(8) loops

  • Pentameric R45(16) loops

Biological Effects and Toxicity

Recent research has highlighted potential biological effects of 6-Chloronicotinic acid, particularly its neurodevelopmental toxicity.

Neural Stem Cell Toxicity

A 2024 study demonstrated that 6-Chloronicotinic acid (6-ClNA) exposure:

  • Significantly disrupts neural stem cell (NSC) proliferation and differentiation in vitro

  • Impairs astrocyte number and complexity

  • Potentially disrupts normal brain development

Molecular Mechanisms of Toxicity

Transcriptomic analyses revealed that 6-ClNA:

  • Alters expression of pathways related to proliferation, apoptosis, and inflammation

  • Activates the C3ar1/C1qa signaling axis

  • Exhibits reduced toxicity when C3ar1 is genetically ablated using siRNA, suggesting this pathway mediates its neurotoxic effects

Public Health Implications

These findings suggest that early-life exposure to neonicotinoid insecticides which metabolize to 6-ClNA may affect the development and function of neural stem cells, with potential implications for neurodevelopmental disorders. The C3ar1 pathway appears to play a critical role in mediating these effects .

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